Histamine hydrochloride

Description

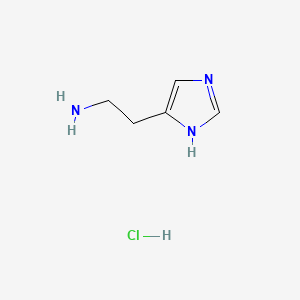

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCJGQQPPHYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-36-7 | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70946542 | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56-92-8, 55-36-7, 23758-34-1, 51-45-6 | |

| Record name | Histamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-ethanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | peremin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISTAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9I23AC4PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of Histamine Hydrochloride for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of histamine (B1213489) hydrochloride for research purposes. The content covers the prevalent synthetic route, detailed experimental protocols, purification techniques, and analytical methods for quality control. Additionally, it illustrates the key signaling pathways mediated by histamine receptors, offering a molecular context for its research applications.

Chemical Synthesis of Histamine Hydrochloride

The most common and economically viable method for synthesizing histamine is the decarboxylation of the amino acid L-histidine. This process involves heating L-histidine, often in the presence of a catalyst and a high-boiling point solvent, to remove the carboxylic acid group as carbon dioxide, yielding histamine free base. The histamine is then converted to its more stable dihydrochloride (B599025) salt.

Synthesis Workflow

The general workflow for the synthesis of this compound from L-histidine is depicted below.

Reaction Parameters and Quantitative Data

Several parameters influence the yield and purity of the final product. The choice of catalyst, solvent, reaction temperature, and time are critical. The following table summarizes various reported conditions and outcomes.

| Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Crude Yield (%) | Crude Purity (%) | Reference |

| 2-Cyclohexen-1-one | Cyclohexanol | Reflux | 26 hours | 95 | Not specified | [1][2] |

| None (thermal) | Propylene (B89431) glycol, Acetophenone | 110-115 | Until clear solution | Not specified | >98 | [3] |

| Sodium carbonate, p-Methylacetophenone | Dimethyl sulfoxide (B87167) (DMSO) | 140 | 4 hours | Not specified | >99.5 | [2] |

| Sodium carbonate, p-Methylacetophenone | Xylene | 140 | 4 hours | Not specified | Not specified | [2] |

| Electron-rich ketone | Organic solvent, Water | Not specified | ~12 hours | >80 | 99.96 | [4] |

| None (thermal) | Ethanol (B145695) | Reflux | 40 hours | 56.6 | 94.4 | [1] |

Experimental Protocols

Synthesis of Histamine Free Base via Decarboxylation of L-Histidine

This protocol is a generalized procedure based on common practices reported in the literature.[1][2][3][4]

Materials:

-

L-Histidine

-

Solvent (e.g., Propylene glycol and Acetophenone mixture)

-

Catalyst (optional, e.g., Sodium Carbonate and p-Methylacetophenone)

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser, mechanical stirrer, and thermometer

Procedure:

-

Set up the reaction vessel under a nitrogen atmosphere.

-

To the reaction vessel, add the solvent system (e.g., a mixture of propylene glycol and acetophenone).

-

While stirring, add L-histidine to the solvent. If a catalyst is used, add it at this stage.

-

Slowly heat the reaction mixture to the desired temperature (e.g., 110-140°C) with continuous stirring.

-

Maintain the reaction at this temperature for the specified duration (e.g., until the reaction mixture becomes a clear solution, or for a fixed time like 4 hours). Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to confirm the disappearance of L-histidine.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The resulting solution contains the histamine free base and is carried forward to the purification and salt formation steps.

Purification of Histamine Free Base and Conversion to this compound

Materials:

-

Reaction mixture containing histamine free base

-

Methylene (B1212753) chloride (for trituration)

-

Anhydrous isopropanol (B130326)

-

Concentrated Hydrochloric Acid or Hydrogen Chloride gas

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

The crude histamine free base solution can be purified by trituration with methylene chloride to precipitate the product.[1] The precipitate is then filtered and washed.

-

Alternatively, the solvent from the decarboxylation reaction can be removed under reduced pressure to yield a viscous residue.[2]

-

Dissolve the purified histamine free base (or the residue from step 2) in anhydrous isopropanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution while stirring. Histamine has two basic nitrogen atoms, so two equivalents of HCl are required for the formation of the dihydrochloride salt. The addition of the first equivalent may precipitate the monohydrochloride salt, and further addition will yield the dihydrochloride.[1]

-

The this compound will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold isopropanol or another suitable solvent like methylene chloride to remove residual impurities.

-

Dry the crude product in a vacuum oven at a suitable temperature (e.g., 60-65°C).[1]

Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent system (e.g., Ethanol/Water, absolute Ethanol)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent (e.g., a mixture of ethanol and water) to the flask to dissolve the solid completely.[1]

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize the yield of pure crystals, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound crystals under vacuum.

Quality Control and Analytical Characterization

For research use, it is imperative to verify the purity and identity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of this compound and quantifying any residual L-histidine or other impurities.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).[5][6] |

| Column Temperature | 25-35°C |

Acceptance Criteria for Research Grade:

Spectroscopic Characterization

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), with an appropriate internal standard (e.g., TMS or a secondary reference).[7]

-

Expected ¹H NMR Peaks (in D₂O): Chemical shifts for the protons on the imidazole (B134444) ring and the ethylamine (B1201723) side chain.

-

Expected ¹³C NMR Peaks (in D₂O): Chemical shifts for the carbon atoms of the imidazole ring and the ethylamine side chain.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Typically, a potassium bromide (KBr) pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.[8][9]

-

Expected Absorption Bands: Characteristic peaks for N-H stretching (amine and imidazole), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (imidazole ring), and N-H bending.

Histamine Signaling Pathways

Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. Understanding these pathways is crucial for interpreting research results.

H₁ Receptor Signaling Pathway

The H₁ receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC).[10]

H₂ Receptor Signaling Pathway

The H₂ receptor is coupled to Gαs, which activates adenylyl cyclase (AC) and increases intracellular cyclic AMP (cAMP) levels.[11]

H₃ Receptor Signaling Pathway

The H₃ receptor couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It also modulates other signaling pathways.[12][13]

H₄ Receptor Signaling Pathway

Similar to the H₃ receptor, the H₄ receptor couples to Gαi/o, inhibiting adenylyl cyclase. It also plays a significant role in intracellular calcium mobilization and MAPK activation, particularly in immune cells.[14][15]

References

- 1. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]

- 2. Synthesis method of high-purity histamine dihydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN113045500A - Preparation method of histamine dihydrochloride - Google Patents [patents.google.com]

- 4. CN103739552A - Preparation method of histamine dihydrochloride - Google Patents [patents.google.com]

- 5. HPLC Method for Determination of Histamine on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 6. akademisains.gov.my [akademisains.gov.my]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 9. shimadzu.com [shimadzu.com]

- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 11. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 14. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Histamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of histamine (B1213489) dihydrochloride (B599025) (also known as histamine hydrochloride salt), a critical molecule in physiological research and pharmaceutical development. Understanding these properties is fundamental to its handling, formulation, and application in both in vitro and in vivo studies.

Core Physicochemical Characteristics

Histamine dihydrochloride is the salt form of histamine, an organic nitrogenous compound. This form enhances stability and solubility, making it suitable for experimental and pharmaceutical use. It presents as a white to colorless crystalline powder.[1]

Quantitative Physicochemical Data

The key quantitative properties of histamine dihydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₉N₃·2HCl | [1] |

| Molecular Weight | 184.07 g/mol | [1][2] |

| Melting Point | 249–252 °C | [3][4][5][6] |

| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [7] |

| Water: 100 mg/mL | [2][6][8] | |

| pKa Values | pKa₁ ≈ 5.8 (imidazole ring); pKa₂ ≈ 9.4 (aliphatic amino group) | [9][10] |

| Appearance | White to colorless crystals or crystalline powder | [1][4] |

| Hygroscopicity | Hygroscopic | [11] |

| Stability | Stable under normal conditions. Solutions at 4°C or -18°C are stable for at least 6 months.[5][12] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. This section details standardized methodologies for assessing the purity and ionization constants of histamine dihydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying histamine and assessing the purity of histamine dihydrochloride preparations. The following protocol is a representative method involving pre-column derivatization.

Objective: To determine the purity of a histamine dihydrochloride sample by quantifying histamine content.

Principle: Histamine is derivatized to form a fluorescent or UV-absorbing compound, which is then separated and quantified using a reverse-phase HPLC system.

Materials:

-

Histamine dihydrochloride reference standard

-

Perchloric acid (0.2 M)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Dansyl chloride (derivatizing agent)

-

Proline

-

Reversed-phase C18 column (e.g., 15 cm length, 4.6 mm i.d., 3.5 µm particle size)

-

HPLC system with UV or fluorescence detector

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of histamine dihydrochloride reference standard and dissolve it in 0.2 M perchloric acid to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the histamine dihydrochloride sample, dissolve it in 0.2 M perchloric acid, and dilute as necessary to fall within the range of the calibration curve.

-

Derivatization:

-

To an aliquot of the standard or sample solution, add a solution of dansyl chloride in acetone.

-

Add a saturated solution of sodium carbonate to raise the pH.

-

Incubate the mixture to allow the derivatization reaction to complete.

-

Add a solution of proline to react with excess dansyl chloride.

-

-

Extraction: Extract the derivatized histamine into an organic solvent like toluene. Evaporate the solvent and reconstitute the residue in acetonitrile.[13]

-

HPLC Analysis:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 45°C).[13]

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the specific derivative.[13]

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of histamine in the sample by interpolating its peak area from the curve. Calculate the purity based on the expected concentration.

Below is a graphical representation of the experimental workflow.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable compounds like histamine.

Objective: To determine the two pKa values of histamine dihydrochloride.

Principle: A solution of histamine dihydrochloride is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.

Materials:

-

Histamine dihydrochloride

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M, carbonate-free

-

Potassium chloride (KCl), 0.15 M (to maintain constant ionic strength)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Prepare a solution of histamine dihydrochloride (e.g., 1 mM) in water containing 0.15 M KCl.[14][15]

-

Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure all basic groups are fully protonated.[14][15]

-

Titration:

-

Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

-

Begin titrating by adding small, precise increments of 0.1 M NaOH from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches approximately 12-12.5.[14][15]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the two equivalence points, which appear as the steepest points of inflection on the curve.

-

The two pKa values are determined from the pH at the half-equivalence points (i.e., the pH at half the volume of NaOH required to reach each equivalence point).

-

Alternatively, a derivative plot (ΔpH/ΔV vs. volume) can be used to more accurately determine the equivalence points.

-

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa values.[14]

Biological Context: Histamine Receptor Signaling Pathways

Histamine exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[13] The hydrochloride salt is the source of the active histamine ligand. The primary signaling cascades for the H₁ and H₂ receptors, which are common targets in drug development, are outlined below.

-

H₁ Receptor Signaling: The H₁ receptor predominantly couples to Gq/11 proteins.[14] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is central to allergic and inflammatory responses.[14]

-

H₂ Receptor Signaling: The H₂ receptor is primarily coupled to Gs proteins. Activation of the H₂ receptor stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets. This pathway is famously involved in the stimulation of gastric acid secretion.[13]

The diagram below illustrates these two key signaling pathways.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. edqm.eu [edqm.eu]

- 4. HPLC Method for Determination of Histamine on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. WO2000039098A1 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sds.edqm.eu [sds.edqm.eu]

- 15. spegroup.ru [spegroup.ru]

histamine hydrochloride mechanism of action on H1 and H2 receptors

An In-depth Technical Guide to the Mechanism of Action of Histamine (B1213489) on H1 and H2 Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Histamine is a biogenic amine that exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] This technical guide provides a detailed examination of the molecular mechanisms of action of histamine at the H1 and H2 receptor subtypes. It outlines the canonical signaling pathways, presents quantitative pharmacological data, and details the experimental protocols used to characterize these interactions. Visualizations of the signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding for research and drug development applications.

Histamine H1 Receptor (H1R) Mechanism of Action

The histamine H1 receptor is a rhodopsin-like GPCR expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[1][3] Its activation is centrally involved in allergic and inflammatory responses.[4]

H1R Signaling Pathway

Upon binding histamine, the H1 receptor couples to the Gq/11 family of G-proteins.[1][3] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[1] The activated Gαq-GTP monomer then stimulates the effector enzyme Phospholipase C (PLC).[1][5]

PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3, being water-soluble, diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to IP3 receptors (IP3R), triggering the release of stored intracellular calcium (Ca2+).[1][5] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines.[1][2]

Quantitative Data: H1R Functional Potency

The potency of histamine at the H1 receptor is typically quantified by its half-maximal effective concentration (EC50) in functional assays that measure downstream signaling events, such as intracellular calcium mobilization.

| Compound | Assay Type | Cell/Tissue System | Potency (EC50) | Reference |

| Histamine | Intracellular Ca²⁺ Mobilization | Human Non-Pigmented Ciliary Epithelial Cells | ~10 µM | [6] |

| Histamine | Inositol Phosphates Formation | Human Non-Pigmented Ciliary Epithelial Cells | ~2 µM | [6] |

| Histamine | Intracellular Ca²⁺ Mobilization | HEK293 cells expressing human H1R | ~69.3 nM | [7] |

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a method to measure H1 receptor activation by quantifying changes in intracellular calcium using a fluorescent indicator dye in a 96-well format.[7][8][9]

-

Cell Culture and Plating:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human H1 receptor in appropriate media (e.g., DMEM with 10% FBS).[7]

-

The day before the assay, seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well.[7]

-

Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][8]

-

-

Reagent Preparation:

-

Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[7]

-

Dye Loading Solution: Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in Assay Buffer.[7][10] An organic anion transport inhibitor like probenecid (B1678239) is often included to prevent dye extrusion from the cells.[7][8]

-

Compound Plate: Prepare serial dilutions of histamine hydrochloride and control compounds in Assay Buffer at a concentration 5-10x the final desired concentration.

-

-

Assay Procedure:

-

Dye Loading: Aspirate the culture medium from the cell plate. Add 50-100 µL of the Dye Loading Solution to each well.[7][8]

-

Incubate the plate for 60 minutes at 37°C, protected from light.[7]

-

After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Add a final volume of 100 µL of Assay Buffer to each well.[7]

-

Fluorescence Measurement: Place the cell plate and the compound plate into a fluorescence microplate reader (e.g., FLIPR® Tetra).[9]

-

Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~488 nm excitation and ~525 nm emission for Fluo-4).[7]

-

Record a baseline fluorescence reading for 10-20 seconds.

-

The instrument automatically adds a defined volume (e.g., 20 µL) from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[8]

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response from buffer-only wells as 0% and the maximal response from a saturating concentration of histamine as 100%.

-

Plot the normalized response against the logarithm of the histamine concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Histamine H2 Receptor (H2R) Mechanism of Action

The H2 receptor is a GPCR subtype primarily known for its role in stimulating gastric acid secretion but is also found in the heart and central nervous system.[2][11]

H2R Signaling Pathway

Activation of the H2 receptor by histamine leads to coupling with the stimulatory G-protein, Gs.[2][12] This interaction promotes the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex dissociates and binds to and activates the enzyme adenylyl cyclase (AC).[2][12][13]

Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[12][13] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates numerous intracellular proteins and transcription factors, leading to the ultimate cellular response, such as the activation of the proton pump in gastric parietal cells.[2][12] While primarily coupled to Gs, some studies suggest H2R can also couple to Gq/11 under certain conditions, such as overexpression.[11][14]

Quantitative Data: H2R Functional Potency

The potency of histamine at the H2 receptor is determined in functional assays that measure the production of cAMP.

| Compound | Assay Type | Cell/Tissue System | Effect Measured | Reference |

| Histamine | Functional Assay | Various | cAMP Production | [15][16] |

(Note: Specific EC50 values for histamine in cAMP assays are widely established but were not explicitly quantified in the provided search results. The primary effect is a potent stimulation of cAMP production.)

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to quantify cAMP production following H2 receptor stimulation.[13][17]

-

Cell Culture and Preparation:

-

Culture cells expressing the H2 receptor (e.g., HEK293-H2R) in the appropriate medium.

-

Harvest cells and resuspend them in a stimulation buffer, adjusting to the desired cell density.[18]

-

-

Assay Procedure (384-well format):

-

Dispense 5 µL of the cell suspension into the wells of a 384-well low-volume white plate.

-

Add 5 µL of varying concentrations of this compound (or control compounds). For antagonist mode, cells are pre-incubated with the antagonist before adding a fixed concentration of histamine.[13]

-

Seal the plate and incubate at room temperature for 30 minutes to allow for cAMP production.[17]

-

Sequentially add 5 µL of HTRF cAMP-d2 (acceptor) and 5 µL of HTRF anti-cAMP-cryptate (donor) to each well. These are the detection reagents.[17]

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement and Data Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The assay is based on competition between the cAMP produced by the cells and the labeled cAMP-d2 for binding to the anti-cAMP antibody.[13][17] An increase in cellular cAMP leads to a decrease in the HTRF signal.

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) and normalize the data.

-

For agonist determination, plot the signal or normalized response against the logarithm of the agonist concentration to calculate the EC50 value.

-

Foundational Technique: Radioligand Binding Assay

Radioligand binding assays are fundamental for characterizing the interaction between a ligand and a receptor, allowing for the determination of binding affinity (Kd or Ki) and receptor density (Bmax).[19][20]

Quantitative Data: Histamine Receptor Binding Affinity

Binding affinity is expressed as the inhibition constant (Ki) or dissociation constant (Kd). While specific Ki values for histamine were not found in the initial search, the methodology to obtain them is standard. The affinity of various antihistamines for H1R has been well-characterized.[21][22]

| Parameter | Definition | Assay Type |

| Kd | Dissociation constant; concentration of radioligand at which 50% of receptors are occupied at equilibrium. | Saturation Binding Assay |

| Ki | Inhibition constant; affinity of an unlabeled competing compound for the receptor. | Competitive Binding Assay |

| Bmax | Maximum number of binding sites in a given tissue/cell preparation. | Saturation Binding Assay |

Experimental Protocol: Competitive Radioligand Binding Assay (H2R Example)

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the H2 receptor using [³H]-Tiotidine as the radioligand.[19][20]

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the H2 receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) using a Dounce or Polytron homogenizer.[19][20]

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and debris.[19]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.[19][20]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[20]

-

-

Assay Setup (96-well plate):

-

Total Binding: Add diluted membranes, a specific radioligand (e.g., [³H]-Tiotidine at a concentration near its Kd), and assay buffer.[20]

-

Non-specific Binding (NSB): Add membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Tiotidine) to saturate the receptors.[19][20]

-

Competitive Binding: Add membranes, radioligand, and serial dilutions of the test compound.

-

-

Incubation and Filtration:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[19][20]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes with bound radioligand.[19]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]

-

-

Counting and Data Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[19]

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

-

References

- 1. SMPDB [smpdb.ca]

- 2. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.tocris.com [resources.tocris.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. giffordbioscience.com [giffordbioscience.com]

The Modulatory Role of Histamine Hydrochloride in Neurotransmitter Release: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine (B1213489), a biogenic amine, plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system (CNS). Beyond its well-known functions in allergic reactions and gastric acid secretion, histamine, administered as histamine hydrochloride for research and therapeutic purposes, profoundly influences the release of several key neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This modulation is primarily mediated through presynaptic histamine H3 receptors, which act as both autoreceptors on histaminergic neurons and heteroreceptors on other neuronal populations. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates neurotransmitter release, details established experimental protocols for its investigation, presents quantitative data on its effects, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the histaminergic system.

Introduction to Histamine and its Receptors in the CNS

Histamine is synthesized from the amino acid histidine by the enzyme L-histidine decarboxylase.[1] In the CNS, histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the hypothalamus and project widely throughout the brain.[2] Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[3] While all are present in the brain, the H3 receptor is of particular interest in the context of neurotransmitter release modulation.

-

H1 Receptors: Primarily postsynaptic, coupled to Gq/11, leading to increased intracellular calcium. They are involved in arousal and wakefulness.

-

H2 Receptors: Coupled to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP). They play a role in neuronal excitation and gastric acid secretion.[3]

-

H3 Receptors: Predominantly presynaptic, coupled to Gi/o, which inhibits adenylyl cyclase and reduces calcium influx.[3] They function as autoreceptors to inhibit histamine synthesis and release, and as heteroreceptors to modulate the release of other neurotransmitters.[3]

-

H4 Receptors: Primarily involved in immune responses but are also found in the CNS.

The Pivotal Role of the H3 Receptor in Neurotransmitter Modulation

The histamine H3 receptor is a key pharmacological target for modulating neurotransmitter systems. It exhibits constitutive activity, meaning it can signal without an agonist bound.[4] This has led to the development of not only agonists and antagonists but also inverse agonists.

As an autoreceptor , the H3 receptor provides a negative feedback mechanism on histaminergic neurons, inhibiting the synthesis and release of histamine.[3]

As a heteroreceptor , the H3 receptor is located on the presynaptic terminals of non-histaminergic neurons and its activation inhibits the release of a variety of neurotransmitters.[3] Consequently, H3 receptor antagonists and inverse agonists enhance the release of these neurotransmitters, a property being explored for the treatment of various neurological and psychiatric disorders.[2]

Signaling Pathway of the H3 Receptor

The activation of the presynaptic H3 receptor by histamine initiates a signaling cascade that culminates in the inhibition of neurotransmitter release. This process involves the dissociation of the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The βγ subunits of the G-protein can also directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx upon neuronal depolarization, which is a critical step for vesicular neurotransmitter release.

Modulation of Key Neurotransmitter Systems

This compound, through its action on histamine receptors, exerts a complex modulatory influence on major neurotransmitter systems in the brain.

Acetylcholine

Histamine modulates acetylcholine (ACh) release primarily through H3 heteroreceptors on cholinergic nerve terminals. Activation of these receptors inhibits ACh release.[5] Conversely, H3 receptor antagonists increase cortical ACh release, which is a mechanism being investigated for potential cognitive enhancement in conditions like Alzheimer's disease.[4] Some studies also suggest a role for H1 and H2 receptors in modulating ACh release, with H1 receptor stimulation in the nucleus basalis magnocellularis increasing cortical ACh release.[6]

Dopamine

The interaction between histamine and dopamine systems is intricate. H3 receptors are present on dopaminergic nerve terminals and their activation can directly inhibit dopamine release.[7] Furthermore, H3 receptors can indirectly modulate dopamine release by influencing the activity of other neurons, such as cholinergic interneurons in the striatum.[7] H3 receptor antagonists have been shown to increase dopamine release, which may contribute to their wake-promoting and pro-cognitive effects.[8]

Norepinephrine

Histamine regulates norepinephrine (NE) release via presynaptic H3 heteroreceptors on noradrenergic neurons. Activation of these receptors leads to an inhibition of NE release.[2] H3 receptor antagonists, by blocking this inhibitory effect, can increase the synaptic availability of NE, which is thought to contribute to their stimulant and nootropic properties.[2]

Serotonin

The relationship between histamine and serotonin (5-HT) is also complex. H3 receptors on serotonergic terminals act as inhibitory heteroreceptors, and their activation reduces 5-HT release.[9] Some research suggests that inflammation-induced histamine can directly inhibit serotonin release.

Quantitative Data on Neurotransmitter Release Modulation

The following tables summarize quantitative data from various studies on the effects of histamine receptor ligands on neurotransmitter release.

Table 1: Effect of H3 Receptor Agonists on Neurotransmitter Release

| Compound | Model System | Neurotransmitter | Effect | Reference |

| (R)-α-methylhistamine | Rat Hypothalamic Slices | Histamine | Inhibition of release | |

| Imetit | Mouse Brain Cortex Slices | Norepinephrine | Inhibition of release | [10] |

| Histamine | Mouse Striatal Slices | Dopamine | Inhibition of [3H]dopamine release | [7] |

| Immepip | Rat Cortex (in vivo microdialysis) | Acetylcholine | Inhibition of K+-stimulated release | [5] |

| Immepip | Hippocampal Synaptosomes | Serotonin | Reduced SERT-mediated uptake | [9] |

Table 2: Effect of H3 Receptor Antagonists on Neurotransmitter Release

| Compound | Model System | Neurotransmitter | Effect | Reference |

| Thioperamide | Rat Hypothalamus (in vivo microdialysis) | Histamine | ~3-fold increase in basal release | [11] |

| Clobenpropit | Rat Cortex (in vivo microdialysis) | Acetylcholine | Prevention of histamine-induced inhibition | [5] |

| ABT-239 | Rat Prefrontal Cortex | Dopamine | Increased release | |

| Pitolisant | Rat Prefrontal Cortex | Acetylcholine & Dopamine | Increased release | |

| Thioperamide | Rat Ventral Striatum | Acetylcholine | Enhanced release rate | [12] |

Table 3: Binding Affinities (Ki) and Potencies (pA2) of Selected H3 Receptor Ligands

| Compound | Type | Ki (nM) | pA2 | Reference |

| Imetit | Agonist | - | - | [10] |

| (R)-α-methylhistamine | Agonist | - | - | |

| Clobenpropit | Antagonist | ≤ 1 | ≥ 9.0 | [13] |

| Thioperamide | Antagonist | - | - | |

| Pitolisant | Antagonist/Inverse Agonist | 6.09 | - | [14] |

Experimental Protocols

Investigating the role of histamine in neurotransmitter release modulation requires specialized techniques. Below are detailed methodologies for key experiments.

In Vivo Microdialysis

This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.

References

- 1. Histamine - Wikipedia [en.wikipedia.org]

- 2. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. integrativepro.com [integrativepro.com]

- 4. Evaluation of Synaptic Multiplicity Using Whole-cell Patch-clamp Electrophysiology [jove.com]

- 5. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]

- 6. Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H1 and H2 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristics of histamine release evoked by acetylcholine in isolated rat mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method [jove.com]

- 11. Horizontal Hippocampal Slices of the Mouse Brain [jove.com]

- 12. Allergen-induced histamine release in intact human skin in vivo assessed by skin microdialysis technique: characterization of factors influencing histamine releasability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wireless fast-scan cyclic voltammetry measurement of histamine using WINCS -- a proof-of-principle study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Histamine Hydrochloride Signaling Pathways in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Histamine (B1213489), a pivotal neurotransmitter in the central nervous system (CNS), exerts a wide array of physiological and pathological effects through its interaction with four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. The hydrochloride salt of histamine is commonly used in experimental setting to ensure stability and solubility, while the active signaling moiety remains histamine itself. In neuronal cells, the activation of these receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability, synaptic transmission, and gene expression. Understanding these complex signaling pathways is critical for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core signaling pathways associated with each histamine receptor subtype in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of histaminergic neurotransmission.

Introduction to Histaminergic System in the CNS

Histaminergic neurons are exclusively located in the tuberomammillary nucleus (TMN) of the posterior hypothalamus but project extensively throughout the entire brain, indicating their global influence on CNS function. Histamine is involved in the regulation of the sleep-wake cycle, arousal, cognition, memory, and appetite. Its actions are mediated by the four receptor subtypes, which are differentially expressed in neurons and glial cells and are coupled to distinct G proteins, leading to diverse downstream cellular responses. H1R and H2R are generally excitatory, while H3R and H4R are typically inhibitory.[1]

Histamine H1 Receptor (H1R) Signaling

The H1 receptor is widely expressed in the CNS and is a key mediator of the arousal-promoting effects of histamine. Its signaling is primarily associated with neuronal excitation.

Core Signaling Pathway: Gq/11-PLC-Ca²⁺

Activation of H1R by histamine leads to the coupling and activation of the Gq/11 family of G proteins.[1] The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2] The subsequent rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets to modulate neuronal function.[2][3]

Downstream Effectors and Functional Outcomes

-

Protein Kinase C (PKC): In neuronal cells, specific isoforms like PKCα and PKCδ have been implicated in H1R signaling.[3][4] PKC activation can lead to the modulation of ion channels, receptors, and transcription factors.

-

MAPK/ERK Pathway: H1R activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in synaptic plasticity and gene expression.[3]

-

NF-κB Activation: The H1R pathway can activate the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of inflammatory responses and neuronal survival.[2][5] This signaling can be mediated by both Gα(q/11) and Gβγ subunits.[2]

-

Neuronal Excitation: The overall effect of H1R activation is an increase in neuronal excitability, often observed as depolarization and increased firing rate.[6]

H1R Signaling Pathway Diagram

Caption: H1R-Gq/11 signaling cascade leading to neuronal excitation.

Histamine H2 Receptor (H2R) Signaling

H2 receptors are also widely distributed in the brain and are typically associated with excitatory effects on neurons, primarily through a cAMP-dependent pathway.

Core Signaling Pathway: Gs-AC-cAMP

Upon histamine binding, the H2R couples to the stimulatory G protein, Gs.[1] The activated Gαs subunit directly stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7]

Downstream Effectors and Functional Outcomes

-

Protein Kinase A (PKA): PKA is a primary effector of H2R signaling. It phosphorylates numerous substrates, including ion channels and transcription factors, to alter neuronal function.

-

Ion Channel Modulation: PKA can phosphorylate and modulate the activity of several ion channels. For example, H2R activation has been shown to reduce the A-type K+ current by downregulating Kv4.2 channels and to enhance the current through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, both of which increase neuronal excitability.[8][9]

-

CREB Phosphorylation: PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity, neuronal survival, and differentiation.[10]

-

Neuronal Excitation: By modulating ion channels and promoting pro-survival gene transcription, H2R signaling generally enhances neuronal excitability and function.[4][7]

H2R Signaling Pathway Diagram

Caption: H2R-Gs signaling cascade leading to increased neuronal excitability.

Histamine H3 Receptor (H3R) Signaling

The H3 receptor is unique in that it functions as both a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, controlling the release of other neurotransmitters like acetylcholine, dopamine, and serotonin. It exhibits high constitutive activity, meaning it is partially active even in the absence of an agonist.[11]

Core Signaling Pathway: Gi/o-AC Inhibition & Gβγ Modulation

H3R is coupled to the inhibitory G protein, Gi/o.[1]

-

Gαi/o Subunit: The activated Gαi/o subunit directly inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[12]

-

Gβγ Subunit: The dissociated Gβγ dimer plays a crucial role in presynaptic inhibition. It directly interacts with and inhibits voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels.[1][7] This inhibition reduces Ca²⁺ influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing neurotransmitter release. Additionally, the Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and further reducing neuronal excitability.[1][6]

Downstream Effectors and Functional Outcomes

-

Voltage-Gated Ca²⁺ Channels (N-type, P/Q-type): Direct inhibition by Gβγ subunits is the primary mechanism for H3R-mediated presynaptic inhibition.[1][7]

-

GIRK Channels: Activation by Gβγ leads to K⁺ efflux and hyperpolarization of the presynaptic terminal, reducing the likelihood of neurotransmitter release.[1][6]

-

MAPK/ERK Pathway: H3R activation has also been shown to modulate the MAPK/ERK pathway, which can have implications for long-term synaptic changes.

-

Neurotransmitter Release Inhibition: The integrated output of H3R signaling is a powerful inhibition of neurotransmitter release, making H3R antagonists/inverse agonists a major focus for cognitive enhancement and other CNS disorders.

H3R Presynaptic Inhibition Diagram

Caption: H3R-Gi/o signaling leading to presynaptic inhibition.

Histamine H4 Receptor (H4R) Signaling

The H4R is the most recently discovered histamine receptor and is primarily known for its expression and function in immune cells. However, evidence for its expression and functional role in the CNS, including on neurons and microglia, is growing.

Core Signaling Pathway: Gi/o

Similar to the H3R, the H4R couples to Gi/o proteins.[12] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[12] This canonical pathway is responsible for many of its immunomodulatory effects and is presumed to be a primary signaling mechanism in neuronal cells as well.

Downstream Effectors and Functional Outcomes in Neurons

-

Neuronal Hyperpolarization: In some neuronal populations, H4R activation has been shown to cause hyperpolarization, consistent with a Gi/o-mediated inhibitory effect.[13]

-

MAPK Pathway Modulation: In the context of neuropathic pain, H4R activation can alleviate pain by differentially regulating the phosphorylation of MAPK pathways (ERK, JNK, and p38) in dorsal root ganglion (DRG) neurons and the spinal cord.[14]

-

Interaction with Ion Channels: In DRG neurons, H4R signaling has been linked to the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, a key molecule in pain and itch sensation, potentially via a PLC-dependent mechanism.[15]

-

Neuroinflammation: H4R on microglia can mediate the production of reactive oxygen species (ROS), suggesting a role in neuroinflammatory processes.[4]

H4R Signaling Pathway Diagram

Caption: H4R-Gi/o signaling and potential downstream pathways in neurons.

Quantitative Data Summary

The following tables summarize key quantitative parameters for histamine and representative ligands at each receptor subtype. Values can vary significantly based on the tissue preparation (e.g., brain homogenates, cultured neurons, transfected cell lines) and assay conditions.

Table 1: Histamine Receptor Binding Affinities (Ki/Kd) in Neuronal & Recombinant Systems

| Receptor | Ligand | Species/System | K_i / K_d (nM) | Reference(s) |

| H1R | [³H]mepyramine | Guinea Pig Brain | 1.0 - 3.0 | [16] |

| Histamine | Mouse PO/AH Neurons (functional EC₅₀) | 36,000 | [17] | |

| H2R | [³H]tiotidine | Rat Neonatal Astrocytes | 4.7 ± 1.0 | [18] |

| Histamine | Rabbit Cerebral Cortex (functional EC₅₀) | ~5,000 | [19] | |

| H3R | [³H]-Nα-methylhistamine | Rat Forebrain | 2.0 | [20] |

| Histamine | Rat Forebrain | 8.0 | [20] | |

| H4R | [³H]histamine | Human (recombinant HEK293) | 3.8 ± 0.8 | [12] |

| 4-methylhistamine (B1206604) | Human (recombinant HEK293) | 7.0 ± 1.2 | [21] |

Table 2: Functional Potency (EC₅₀/IC₅₀) of Selected Ligands

| Receptor | Ligand | Assay | Parameter | Value (nM) | Reference(s) |

| H1R | Mepyramine | Histamine-induced Ca²⁺ response | IC₅₀ | 20 | [17] |

| trans-triprolidine | Histamine-induced Ca²⁺ response | IC₅₀ | 210 | [17] | |

| H2R | 4-methylhistamine | Contraction (H2 component) | EC₅₀ | ~5,900 | [22] |

| H3R | (R)-α-methylhistamine | ACh Release Inhibition | EC₅₀ | 110 | [23] |

| Thioperamide | Antagonism of RAMH | pK_B 8.4 | ~4 | [23] | |

| H4R | JNJ 7777120 | Inhibition of Firing | (Effective in nM range) | N/A | [24] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of histamine receptor signaling. Below are outlines for key experimental assays.

Radioligand Binding Assay (H3R Example)

This protocol determines the affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the K_i value of an unlabeled test compound.

-

Materials:

-

Membrane Preparation: From rat brain cortex or cells expressing H3R.

-

Radioligand: [³H]-Nα-methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM (R)-α-methylhistamine (unlabeled).

-

Glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine (PEI).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in assay buffer and determine protein concentration.[25][26]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a single concentration of [³H]-Nα-methylhistamine (near its K_d, e.g., 1-2 nM), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters quickly with ice-cold assay buffer.

-

Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[25]

-

cAMP Accumulation Assay (H2R Example)

This protocol measures the functional consequence of H2R activation (cAMP increase) in cultured cells or brain slices.

-

Objective: To measure histamine-induced cAMP production.

-

Materials:

-

Neuronal cell culture (e.g., primary cortical neurons) or brain slices.

-

Stimulation Buffer: Krebs-Ringer-HEPES buffer.

-

Phosphodiesterase (PDE) inhibitor: e.g., 0.5 mM IBMX (to prevent cAMP degradation).

-

Histamine and specific H2R agonists/antagonists.

-

cAMP assay kit (e.g., ELISA, HTRF).

-

-

Procedure:

-

Cell Plating: Seed cells in multi-well plates and allow them to adhere.

-

Pre-incubation: Pre-incubate cells with the PDE inhibitor (IBMX) in stimulation buffer for 15-30 minutes at 37°C.

-

Stimulation: Add histamine or other test compounds at various concentrations. For antagonist studies, pre-incubate with the antagonist before adding the agonist. Incubate for 10-20 minutes at 37°C.

-

Lysis: Stop the reaction by removing the medium and adding the lysis buffer provided in the cAMP assay kit.

-

Detection: Measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., ELISA).

-

Data Analysis: Normalize cAMP levels to protein concentration in each well. Plot cAMP concentration against the log concentration of the agonist to determine the EC₅₀.

-

Western Blot for MAPK/ERK Phosphorylation

This protocol assesses the activation of the ERK pathway by measuring the increase in its phosphorylated form.

-

Objective: To detect agonist-induced phosphorylation of ERK1/2.

-

Materials:

-

Neuronal cell culture.

-

Test agonist (e.g., histamine).

-

Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

SDS-PAGE gels, PVDF membrane, and ECL substrate.

-

-

Procedure:

-

Cell Treatment: Serum-starve cells to reduce basal ERK phosphorylation. Treat with histamine for various time points (e.g., 0, 2, 5, 10, 30 min).

-

Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[27]

-

Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[27]

-

Immunoblotting:

-

Stripping and Re-probing: Strip the membrane of antibodies and re-probe with the primary antibody for total-ERK to ensure equal protein loading.

-

Data Analysis: Quantify band intensities. Express ERK activation as the ratio of phospho-ERK to total-ERK signal.

-

Experimental Workflow Diagram

Caption: General workflow for studying histamine receptor pharmacology.

Conclusion

The four histamine receptors in the CNS orchestrate a complex signaling network that is fundamental to the regulation of numerous physiological processes. H1R and H2R signaling through Gq/11 and Gs, respectively, generally leads to neuronal excitation, while H3R and H4R signaling via Gi/o results in inhibitory effects, most notably the powerful presynaptic inhibition of neurotransmitter release mediated by H3R. A thorough understanding of these pathways, from receptor-ligand interaction kinetics to downstream transcriptional regulation, is paramount for the rational design of selective drugs. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to dissect the intricate roles of histamine in neuronal function and to develop novel therapeutic strategies for a host of neurological disorders.

References

- 1. Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Signaling and Transcriptional Regulation of Histamine H1 Receptor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine induces microglia activation and dopaminergic neuronal toxicity via H1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histamine modulates high-voltage-activated calcium channels in neurons dissociated from the rat tuberomammillary nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of histamine type 2 receptors enhances intrinsic excitability of medium spiny neurons in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H2 receptor deficit in glutamatergic neurons contributes to the pathogenesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of pruriceptors in enhancing sensitivity to pruritogens in a murine chronic compression model of dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Characterization of histamine receptors mediating the stimulation of cyclic AMP accumulation in rabbit cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histamine H3 receptors modulate the release of [3H]-acetylcholine from slices of rat entorhinal cortex: evidence for the possible existence of H3 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 27. benchchem.com [benchchem.com]

- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Histamine Hydrochloride in In Vitro Models of Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of histamine (B1213489) hydrochloride in in vitro models of allergic inflammation. Histamine, a key mediator in allergic reactions, exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Understanding the cellular and molecular responses to histamine in controlled in vitro systems is crucial for the development of novel therapeutics for allergic diseases.

Cellular Effects of Histamine in Allergic Inflammation

Histamine hydrochloride is widely used in in vitro models to mimic the inflammatory environment of an allergic response. It elicits a range of effects on various immune and non-immune cells, primarily through the activation of H1 and H4 receptors.

Mast Cells and Basophils

Mast cells and basophils are primary sources of histamine and are also responsive to it. Histamine can act in an autocrine and paracrine manner to modulate their activity.

-

Degranulation: Histamine, particularly through the H4 receptor, can induce or potentiate the degranulation of mast cells, leading to the release of a plethora of inflammatory mediators, including β-hexosaminidase, proteases, and cytokines. Studies have shown that histamine can induce a significant percentage of degranulation in various human mast cell lines, such as HMC-1 and LAD-2, as well as in primary human cord blood-derived mast cells.

-

Cytokine and Chemokine Release: Histamine stimulation can trigger the release of pro-inflammatory cytokines and chemokines from mast cells, such as IL-6, IL-8, and TNF-α, further amplifying the inflammatory cascade.

Eosinophils

Eosinophils are key effector cells in allergic inflammation, and their functions are significantly modulated by histamine.

-

Chemotaxis and Activation: Histamine, acting via the H4 receptor, is a potent chemoattractant for eosinophils, promoting their recruitment to sites of allergic inflammation. It also induces cytoskeletal changes, shape change, and the upregulation of adhesion molecules like CD11b, which are indicative of eosinophil activation.

-

Calcium Mobilization: Histamine stimulation of eosinophils leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a key event in cellular activation.

Dendritic Cells (DCs)

Dendritic cells play a crucial role in shaping the adaptive immune response. Histamine can modulate DC maturation and function, thereby influencing the direction of the T-cell response.

-

Maturation and Costimulatory Molecule Expression: Histamine can induce the expression of costimulatory molecules like CD86 on immature DCs, enhancing their ability to activate T cells.

-

Cytokine and Chemokine Production: Histamine significantly alters the cytokine profile of maturing DCs. It has been shown to decrease the production of the Th1-polarizing cytokine IL-12 while increasing the production of the immunosuppressive cytokine IL-10. This shift in cytokine production can promote the differentiation of naive T cells towards a Th2 phenotype, which is characteristic of allergic responses. Histamine also induces the production of various chemokines by DCs, contributing to the recruitment of other immune cells.

T Cells

Histamine can directly influence T-cell function and differentiation.

-

Th2 Polarization: By modulating the cytokine environment produced by DCs, histamine indirectly promotes the development of Th2 cells. Furthermore, the H4 receptor is preferentially expressed on Th2 cells, and its activation can enhance their effector functions.

Other Cell Types

-

Airway Epithelial Cells and Fibroblasts: In the context of allergic airway inflammation, histamine can act on non-immune cells. It can potentiate NF-κB-dependent transcription and the release of pro-inflammatory mediators like IL-6 and IL-8 from human airway epithelial cells. Similarly, histamine can stimulate the production of NF-κB-controlled cytokines by orbital fibroblasts.

Signaling Pathways Activated by Histamine

The diverse cellular effects of histamine are mediated by distinct intracellular signaling pathways coupled to its receptors.

H1 Receptor Signaling

The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.